C protein alpha antigen
Description
Properties
CAS No. |
149025-02-5 |
|---|---|
Molecular Formula |
C7H10N2O |
Synonyms |
C protein alpha antigen |
Origin of Product |
United States |
Molecular Architecture and Genetic Underpinnings of C Protein Alpha Antigen
Genomic Organization and Transcriptional Regulation of the bca Gene
The expression of the C protein alpha antigen is encoded by the bca (group B, C protein, alpha) gene. The regulation of this gene is critical for the bacterium's interaction with its host.
Characterization of the bca Locus and Open Reading Frame
The bca gene locus features a notable open reading frame (ORF) that dictates the primary structure of the this compound. In one characterized strain, the ORF consists of 3,060 nucleotides, which translates into a precursor protein with a molecular mass of 108,705 Da. nih.gov This precursor protein undergoes processing, including the cleavage of a putative signal sequence of 41 amino acids, to yield a mature protein of 104,106 Da. nih.gov
A defining characteristic of the bca ORF is the presence of a series of large, identical, tandem repeating units. These repeats constitute a significant portion of the mature protein, approximately 74%. nih.gov Each repeating unit is 246 nucleotides long, encoding for 82 amino acids. nih.gov The N-terminal region of the protein, preceding these repeats, is a unique sequence with no significant homology to other known proteins. nih.gov The C-terminal region contains a membrane anchor domain motif, which is common among surface proteins of Gram-positive bacteria. nih.gov
The number of these tandem repeats can vary between different GBS strains, leading to differences in the size of the expressed this compound. nih.gov This variation is a key contributor to the antigenic diversity of the protein.
| Feature | Description | Reference |
| Gene | bca (group B, C protein, alpha) | nih.gov |
| Open Reading Frame (ORF) Size | 3,060 nucleotides | nih.gov |
| Precursor Protein Size | 108,705 Da | nih.gov |
| Mature Protein Size | 104,106 Da | nih.gov |
| Signal Sequence | 41 amino acids | nih.gov |
| Tandem Repeat Unit Size | 246 nucleotides (encoding 82 amino acids) | nih.gov |
Identification of Promoter Elements and Regulatory Sequences
The transcriptional initiation of the bca gene is controlled by promoter elements located in the intergenic region upstream of the gene. Analysis of this region has identified putative -10 and -35 motifs, which are crucial for the binding of RNA polymerase in prokaryotes. researchgate.net
Furthermore, specific regulatory sequences have been identified that influence the expression of the this compound. These include a poly-A stretch and AGATT pentanucleotide repeats located upstream of the promoter. researchgate.net These short sequence repeats play a significant role in the phase-variable expression of the protein. researchgate.net The region also contains a putative binding motif, TTT-N6-ATAT. researchgate.net
Mechanisms of Transcriptional Control of this compound Expression
The primary mechanism for the transcriptional control of this compound expression involves variation in the short-sequence repeats located upstream of the promoter. researchgate.netresearchgate.net This variation can alter the level of transcription, leading to a phase-variable expression pattern where the protein is either expressed, not expressed, or expressed at varying levels. This represents a key mechanism for transcriptional regulation by short-sequence repeats in a Gram-positive organism. researchgate.net
Studies have shown that changes in the number of these upstream repeats can modulate the activity of the dominant promoter for the this compound, thereby acting as a regulatory site for its expression. researchgate.net This allows the bacterium to alter its surface antigen profile, which may be a mechanism for evading the host immune response.
Elucidation of this compound Allelic Variants and Polymorphisms
The this compound exhibits considerable diversity among different strains of GBS. This diversity is primarily rooted in genetic variations within the bca gene, particularly in the number of tandem repeats.
Genetic Basis of Tandem Repeat Variation within this compound
The variation in the number of tandem repeats within the bca gene is a form of genetic polymorphism that allows for antigenic variation. nih.gov The mechanism for the deletion or duplication of these large, identical repeat units is thought to involve a RecA-independent process. nih.gov This is in contrast to homologous recombination between longer stretches of identical DNA, which is typically RecA-dependent. nih.gov
Mosaicism and Recombination Events Influencing this compound Gene Diversity
The genetic diversity of the this compound, a key surface protein of Group B streptococci (GBS), is significantly influenced by mosaicism and recombination events. The genes encoding the alpha C protein and related alpha-like proteins are considered to be mosaic variants located at a single genomic locus nih.gov. This mosaic structure is thought to arise from the horizontal transfer of DNA, either as whole or partial genes, followed by incorporation into the host genome through recombination nih.govnih.gov. This process leads to the generation of new alleles and contributes to the antigenic diversity observed within this protein family nih.gov.
Members of the alpha C protein family, including Rib, Alp2, and Alp3, share a similar genetic organization with conserved N- and C-terminal regions and a central region of tandem repeats nih.govresearchgate.net. The size variation seen in these proteins among different GBS strains is directly related to the number of tandem repeats within the corresponding gene nih.gov. Analysis of different alpha-like proteins reveals that they are composed of rearranged modules from genes encoding different GBS proteins. For instance, the Alp3 protein contains modules highly similar to those of the alpha C and beta C proteins in its N-terminal half, while its C-terminal half is nearly identical to that of the Rib protein nih.gov. Similarly, Alp2 contains N-terminal modules from alpha C protein, a tandem repeat region from the Rib protein, and an additional repeat from the alpha C protein nih.gov.
This genetic shuffling creates novel combinations of protein domains, potentially altering the protein's function and antigenicity, which may help the bacteria evade the host immune response researchgate.net. The evidence for this horizontal gene transfer and recombination is strengthened by the observation that the flanking regions of the alpha C protein gene are highly conserved across different GBS strains, indicating that the variability is concentrated at this specific genetic locus nih.gov.
| Alpha-like Protein | Component Modules and Origins | Reference |
| Alp2 | N-terminal modules from alpha C protein; Tandem repeat region from Rib protein; Additional repeat from alpha C protein. | nih.gov |
| Alp3 | N-terminal modules from alpha C and beta C proteins; C-terminal half identical to Rib protein. | nih.gov |
| General Structure | Composed of conserved structures rearranged from genes encoding different GBS proteins. | nih.gov |
Translational Control and Post-Translational Modifications of this compound
The function, localization, and immunogenicity of the this compound are critically dependent on processes that occur after the genetic code is translated into a polypeptide chain. These include the guidance by signal peptides for secretion, cleavage events for maturation, anchoring to the cell wall, and other chemical modifications.
Like most secreted and surface-bound proteins in bacteria, the this compound is synthesized with an N-terminal signal peptide. This short peptide sequence, typically 16 to 30 amino acids long, directs the newly synthesized protein to the bacterial secretion machinery for transport across the cytoplasmic membrane nih.gov. Signal peptides generally have a characteristic three-part structure: a positively charged N-terminal region (n-region), a central hydrophobic core (h-region), and a neutral but polar C-terminal region (c-region) that contains the recognition site for cleavage nih.govsigmaaldrich.com.
During or after translocation across the membrane, the signal peptide is removed by a specific enzyme called signal peptidase nih.gov. This cleavage event is a crucial step in the maturation of the this compound, releasing the mature protein from its membrane-tethered precursor state. The precise and efficient cleavage of the signal peptide is vital, as incorrect processing can lead to N-terminal heterogeneity, potentially affecting the protein's final conformation, stability, and biological activity sigmaaldrich.com. In some complex systems, the cleaved signal peptide itself can be further processed by other proteases like signal peptide peptidase (SPP) or may even have regulatory functions, although this is less characterized for the alpha C antigen specifically nih.govnih.gov.
For the this compound to function as a surface-exposed molecule on Gram-positive bacteria like GBS, it must be covalently attached to the thick peptidoglycan cell wall. This anchoring is mediated by a conserved mechanism involving a C-terminal sorting signal. This signal typically includes a conserved LPXTG-like motif (or a similar sequence), followed by a hydrophobic transmembrane domain and a short, positively charged tail frontiersin.org.
The process is catalyzed by a membrane-bound transpeptidase enzyme called sortase frontiersin.org. The sortase enzyme recognizes the LPXTG motif on the secreted protein precursor, cleaves the polypeptide chain between the threonine (T) and glycine (B1666218) (G) residues, and then catalyzes the formation of a new peptide bond between the carboxyl group of the threonine and the amino group of a cross-bridge in the cell wall peptidoglycan. This mechanism ensures that the this compound is securely and permanently displayed on the bacterial surface, where it can interact with the host environment. This C-terminal anchoring mechanism is critical for the protein's role in adhesion and pathogenesis researchgate.netresearcher.life.
Beyond signal peptide cleavage and sortase-mediated anchoring, proteins can undergo a vast array of other post-translational modifications (PTMs) that expand their functional diversity nih.gov. While specific PTMs on the this compound are not extensively detailed, several types are known to occur on bacterial surface proteins and could putatively affect its function and antigenicity. These modifications are chemical changes that can alter a protein's structure, stability, localization, or interaction with other molecules nih.govkhanacademy.org.
Glycosylation : The addition of sugar moieties to amino acid side chains is a common PTM. Glycosylation can significantly alter a protein's conformation and solubility, and it plays a critical role in mediating interactions with host cell receptors. Furthermore, the attached glycans can shield protein epitopes from antibody recognition, providing a mechanism for immune evasion youtube.com.
Phosphorylation : The reversible addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, is a key regulatory mechanism in many cellular processes. In bacteria, phosphorylation of surface proteins can modulate their activity in response to environmental signals, affecting processes like adhesion and biofilm formation.
Protein Structure and Conformational Dynamics of C Protein Alpha Antigen
Primary Amino Acid Sequence Analysis and Distinct Domains
The primary structure of the C protein alpha antigen, encoded by the bca gene, reveals a multi-domain architecture typical of many surface proteins found on Gram-positive bacteria. The precursor protein has an open reading frame of 3,060 nucleotides, which translates into a protein with a molecular weight of 108,705 Da. The mature protein, following the cleavage of a signal sequence, has a molecular weight of 104,106 Da ebi.ac.uk. The protein can be divided into three principal regions: an N-terminal region, a central region of tandem repeats, and a C-terminal region.
Table 1: Key Features of the this compound Primary Structure
| Feature | Description | Reference |
| Gene | bca | ebi.ac.uk |
| Organism | Streptococcus agalactiae (Group B Streptococcus) | ebi.ac.uk |
| Precursor Protein Size | 108,705 Da | ebi.ac.uk |
| Mature Protein Size | 104,106 Da | ebi.ac.uk |
| Signal Sequence | 41 amino acids | ebi.ac.uk |
N-Terminal Region Characteristics
The N-terminal region of the mature this compound consists of a 20,417-Da segment. Sequence analysis of this region has not shown any significant homology to other previously described protein sequences, suggesting it may have a unique function ebi.ac.uk. This region precedes the tandem repeating units that dominate the protein's structure ebi.ac.uk.
A defining characteristic of the this compound is the presence of a series of large, identical tandem repeating units. These repeats constitute the majority of the protein's mass, accounting for approximately 74% of the mature protein ebi.ac.uk. In the prototype strain A909, there are nine of these tandem repeats nih.gov.
Each repeating unit is identical at the nucleotide level, comprising 246 base pairs that encode for 82 amino acids, with a molecular mass of 8,665 Da ebi.ac.uk. The repetitive nature of this central domain is believed to play a crucial role in the phenotypic and genotypic diversity of the alpha antigen ebi.ac.uk. This variation is thought to be a mechanism for antigenic variation, allowing the bacteria to evade the host's immune response. The number of repeats can vary between different strains, which accounts for the size heterogeneity observed in this protein ebi.ac.uknih.gov. These repeating units also contain protective epitopes, making them a key target for the host immune system ebi.ac.uk.
Table 2: Characteristics of Tandem Repeating Units in this compound
| Characteristic | Value | Reference |
| Number of Repeats (Strain A909) | 9 | nih.gov |
| Size of Each Repeating Unit (Nucleotides) | 246 bp | ebi.ac.uknih.gov |
| Size of Each Repeating Unit (Amino Acids) | 82 | ebi.ac.uk |
| Molecular Mass of Each Repeating Unit | 8,665 Da | ebi.ac.uk |
| Percentage of Mature Protein | ~74% | ebi.ac.uk |
C-Terminal Region Features, Including Membrane Anchor Motif
The C-terminal region of the this compound contains a membrane anchor domain motif. This feature is common among a number of surface proteins from Gram-positive bacteria and is responsible for anchoring the protein to the cell wall ebi.ac.uk. This motif ensures that the N-terminal and tandem repeat regions are exposed on the bacterial surface, where they can interact with the host environment ebi.ac.uk.
Secondary and Tertiary Structure Elucidation Methodologies
The determination of the three-dimensional structure of proteins is crucial for understanding their function. While the primary sequence of the this compound is known, detailed information about its secondary and tertiary structure is not extensively documented in published literature. However, both computational and experimental methods are available for such elucidation.
Experimental determination of protein structure provides the most accurate and detailed information. The primary techniques for this are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography : This technique requires the protein to be crystallized, after which it is exposed to X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, which in turn allows for the determination of the atomic structure wikipedia.org. For a protein like the this compound, obtaining high-quality crystals, especially of the full-length protein with its repetitive and potentially flexible regions, could be challenging. However, it may be feasible to crystallize individual domains, such as the N-terminal or C-terminal regions, to determine their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is used to determine the structure of proteins in solution, which can provide insights into their dynamic properties wikipedia.orgduke.edu. This technique is generally limited to smaller proteins, and the large size and repetitive nature of the this compound would likely make analysis of the full-length protein by NMR very complex. However, like with X-ray crystallography, NMR could be a valuable tool for studying the structure and dynamics of the individual N-terminal and C-terminal domains in solution.
Based on available scientific literature, a high-resolution, experimentally determined structure of the full-length this compound has not yet been published.
Quaternary Structure and Oligomerization States of this compound
The quaternary structure of a protein refers to the arrangement of multiple folded protein subunits in a multi-subunit complex. Based on current scientific literature, the this compound is understood to function as a monomer on the surface of Streptococcus agalactiae. There is no direct evidence to suggest that it forms stable oligomeric states, such as dimers or trimers, as a part of its native structure.
The protein, encoded by the bca gene, is composed of three distinct regions:
An N-terminal region that shows no significant homology to other known proteins.
A central region consisting of a variable number of identical tandem repeats.
A C-terminal region that contains a membrane anchor domain, securing the protein to the bacterial cell wall.
While direct protein-protein interactions leading to multimerization have not been described, the arrangement and density of the this compound on the bacterial surface could influence its presentation to the host immune system.
Table 1: Structural Characteristics of the this compound
| Structural Feature | Description | Reference |
| Overall Structure | Surface-associated monomeric protein. | nih.gov |
| N-Terminal Domain | Unique sequence region at the beginning of the protein. | nih.gov |
| Central Domain | Comprised of a series of identical tandem repeating units. | nih.gov |
| C-Terminal Domain | Contains a membrane anchor motif for attachment to the cell wall. | nih.gov |
Conformational Changes of this compound and Functional Implications
The conformational dynamics of the this compound are intrinsically linked to the number of tandem repeats within its structure. These repeats are not merely linear additions but contribute to a three-dimensional conformation that has significant biological consequences, particularly in its role as an antigen.
Crucially, the number of these repeating units influences the protein's global conformation. Research has shown that a higher number of tandem repeats can lead to the formation of specific conformational epitopes. These are epitopes that are not present on individual repeats but are formed by the folding of the polypeptide chain containing multiple repeats.
A study investigating the antigenicity of C protein alpha antigens with varying numbers of repeats (1, 2, 9, and 16) found that antibodies raised against proteins with a higher number of repeats (9 or 16) predominantly recognized a conformational epitope. This epitope's recognition was significantly diminished in proteins with fewer repeats.
The conformational state of the this compound, dictated by the number of tandem repeats, is directly linked to its biological activity, most notably its antigenicity and its role in protective immunity.
The presence of conformational epitopes on alpha C proteins with a higher number of repeats is critical for eliciting a protective antibody response. Antibodies that recognize these specific three-dimensional structures are more effective in mediating immunity against GBS. The loss of repeating units can, therefore, lead to a loss of these critical conformational epitopes, allowing the bacteria to evade the host's antibody response.
This is supported by enzyme-linked immunosorbent assay (ELISA) inhibition studies. For instance, with antiserum raised against a 9-repeat protein, a significantly higher concentration of a 1-repeat antigen was required to achieve 50% inhibition of antibody-antigen binding compared to the 9- or 16-repeat antigens. This indicates that the antibodies have a much higher affinity for the conformational epitope present in the longer protein variants. Conversely, antibodies raised against 1- and 2-repeat antigens recognized proteins with any number of repeats with similar binding affinities, suggesting they bind to epitopes present on individual repeats rather than conformational epitopes.
Table 2: Influence of Tandem Repeat Number on Antibody Recognition
| Antiserum Raised Against | Antigen Used for Inhibition | Relative Concentration for 50% Inhibition | Implied Epitope Recognition |
| 9-repeat protein | 1-repeat protein | High | Conformational |
| 9-repeat protein | Low | Conformational | |
| 16-repeat protein | Low | Conformational | |
| 1-repeat protein | 1-repeat protein | Equal | Linear (on individual repeat) |
| 9-repeat protein | Equal | Linear (on individual repeat) | |
| 16-repeat protein | Equal | Linear (on individual repeat) |
Cellular Expression, Localization, and Biosynthesis of C Protein Alpha Antigen
Expression Profiles Across Diverse Biological Contexts and Strains
The expression of the C protein alpha antigen exhibits significant variability among different strains of S. agalactiae and is influenced by environmental conditions. This differential expression has implications for the bacterium's virulence and its interaction with the host immune system.
Studies of clinical isolates of S. agalactiae have revealed that the expression of the this compound is not uniform across all serotypes. It is commonly found in strains belonging to serotypes Ia, Ib, and II. nih.gov Conversely, its expression is almost never detected in the clinically important type III strains and is only rarely observed in type V strains. nih.gov
A notable feature of the this compound is the presence of a variable number of tandem repeats in its structure, and this number can differ among clinical isolates. nih.gov This variation in the number of repeats can alter the antigenicity of the protein. The gene encoding the alpha C protein, bca, can undergo mutational deletions of these repeats, leading to the expression of protein variants. nih.gov This molecular variability is a significant factor in the diverse expression profiles observed in clinical settings. In some instances, strains may harbor the bca gene but not express the protein at detectable levels, or they may express molecular variants that are not recognized by standard detection methods like fluorescent antibody tests. nih.gov This discrepancy between genotype and phenotype highlights the complexity of this compound expression in clinical isolates. nih.gov
Distribution of this compound Expression Across GBS Serotypes
| Serotype | Expression Frequency | Reference |
|---|---|---|
| Ia | Common | nih.gov |
| Ib | Common | nih.gov |
| II | Common | nih.gov |
| III | Almost Never | nih.gov |
| V | Rare | nih.gov |
The expression of the this compound is modulated by various environmental cues, both in laboratory settings (in vitro) and within a host (in vivo).
In vitro, the growth conditions of S. agalactiae can impact protein expression. For instance, studies on the growth of S. agalactiae under conditions mimicking maternal vaginal carriage, such as low pH and nutrient stress, have shown that the bacterium alters its proteome to survive. semanticscholar.orgnorthumbria.ac.uknih.gov While these studies did not specifically report on the this compound, they did show that expression of the C protein beta antigen is upregulated under conditions reflecting exposure to body fluids during invasive disease (neutral pH, aeration, nutrient sufficiency). researchgate.net This suggests that the expression of C proteins, in general, is responsive to environmental signals.
In vivo, there is evidence that the expression of surface proteins is upregulated during infection. For example, GBS isolated from the bodily fluids of infected mice express higher levels of the virulence-associated protein HvgA than GBS cultured in vitro, indicating an upregulation of this surface protein during infection. While not directly demonstrated for the this compound, it is plausible that its expression is also modulated by the host environment to facilitate colonization and invasion. The role of the this compound in the initial stages of infection suggests that its expression is likely to be finely tuned in response to host cues. nih.gov
Subcellular Compartmentalization and Trafficking Mechanisms of this compound
As a surface-displayed protein, the this compound must be synthesized in the cytoplasm and then transported across the cell membrane and anchored to the cell wall.
The biosynthesis of the this compound begins in the cytoplasm, followed by its export across the cytoplasmic membrane. In Gram-positive bacteria, the primary pathway for protein export is the general secretion (Sec) system. nih.govembopress.org Proteins destined for secretion via the Sec pathway are synthesized with an N-terminal signal peptide that directs them to the Sec translocase complex in the membrane. nih.gov The this compound possesses such a signal sequence, indicating its transport is likely mediated by the Sec pathway. nih.gov Some streptococcal species also possess accessory Sec systems (SecA2/SecY2) for the export of specific large, glycosylated proteins; however, the involvement of this accessory system in this compound transport has not been explicitly demonstrated. nih.govbiorxiv.org
Once translocated across the cytoplasmic membrane, the this compound is covalently anchored to the peptidoglycan of the cell wall. This anchoring is a characteristic feature of many surface proteins in Gram-positive bacteria and is mediated by a conserved C-terminal sorting signal containing an LPXTG motif. nih.govnih.gov The this compound contains this LPXTG motif. jci.org
The anchoring process is catalyzed by a membrane-bound transpeptidase called sortase A (SrtA). nih.govnih.gov SrtA recognizes and cleaves the LPXTG motif between the threonine and glycine (B1666218) residues. nih.gov The carboxyl group of the threonine is then covalently linked to the amino group of the peptidoglycan cross-bridge, resulting in the stable display of the this compound on the bacterial surface. researchgate.net Inactivation of the srtA gene in S. agalactiae has been shown to prevent the anchoring of proteins with the LPXTG motif, leading to their release into the culture medium. nih.govpasteur.fr This confirms the essential role of sortase A in the surface display of the this compound and other LPXTG-containing proteins. nih.govpasteur.fr
Key Molecular Components in this compound Trafficking and Display
| Component | Function | Location | Reference |
|---|---|---|---|
| Signal Peptide | Targets the protein for secretion | N-terminus of the protein | nih.gov |
| Sec System | Translocates the protein across the cytoplasmic membrane | Cytoplasmic membrane | nih.govembopress.org |
| LPXTG Motif | Cell wall sorting signal | C-terminus of the protein | nih.govjci.org |
| Sortase A (SrtA) | Catalyzes the covalent anchoring to the cell wall | Cytoplasmic membrane | nih.govnih.gov |
Regulation of this compound Biosynthesis and Degradation Pathways
The amount of this compound on the bacterial surface is controlled by regulatory networks that govern its synthesis and by processes that lead to its degradation.
The biosynthesis of the this compound is regulated at the transcriptional level. The expression of many virulence factors in S. agalactiae is controlled by two-component signal transduction systems (TCS), such as CovR/S (also known as CsrR/S). nih.govasm.org The CovR/S system is known to regulate the expression of a large number of genes in response to environmental signals. fao.orgasm.org While the direct regulation of the bca gene by CovR/S has not been definitively established in all strains, CovR has been shown to bind to the promoter regions of numerous virulence factor-encoding genes. plos.org In the related pathogen Streptococcus pyogenes, CovR directly represses the expression of many virulence genes, and inactivation of the sensor kinase CovS can relieve this repression. plos.orgnih.govasm.org Another TCS, BgrRS, has been identified adjacent to the bac gene (encoding the C protein beta antigen) and is involved in its regulation, suggesting that specific TCS may control the expression of C protein components. asm.org
Immunobiological Functions and Host Interactions of C Protein Alpha Antigen
Characterization of C Protein Alpha Antigen Immunogenicity and Antigenicity
The this compound of Streptococcus agalactiae (Group B Streptococcus) is a significant surface-localized protein that plays a crucial role in the bacterium's interaction with the host immune system. Its immunogenicity, the ability to provoke an immune response, and its antigenicity, the ability to be specifically recognized by the products of that immune response (antibodies and T-cell receptors), have been the subject of considerable research. These properties are central to understanding the pathogenesis of Group B Streptococcal infections and for the development of effective vaccines.
Humoral Immune Responses Elicited by this compound
Humoral immunity, mediated by antibodies produced by B lymphocytes, is a critical component of the host defense against extracellular bacteria like Group B Streptococcus. atsjournals.orgglycopedia.eu The this compound is a potent immunogen, capable of inducing a robust antibody response. nih.govnih.gov These antibodies can confer protection through various mechanisms, primarily by neutralizing the pathogen and enhancing its clearance by phagocytic cells. glycopedia.eunau.edu
The primary mechanism by which antibodies combat extracellular pathogens is through opsonization. wikipedia.org This process involves the coating of the bacterial surface with antibodies, which then facilitates their recognition and engulfment by phagocytes such as macrophages and neutrophils. wikipedia.org The Fab portion of the antibody binds to specific epitopes on the this compound, while the Fc portion interacts with Fc receptors on the surface of phagocytes, effectively bridging the gap between the bacterium and the immune cell. Furthermore, the binding of antibodies, particularly IgG and IgM, to the bacterial surface can activate the classical complement pathway. glycopedia.eunih.gov This leads to the deposition of complement proteins, such as C3b, on the bacterial surface, which act as additional opsonins, further enhancing phagocytosis. nih.gov
Studies have demonstrated that antibodies raised against the this compound can be protective in animal models of infection. nih.govnih.gov The level of protection often correlates with the ability of the antibodies to mediate opsonophagocytic killing of the bacteria. portlandpress.com The variable expression of the this compound, particularly the number of tandem repeats, among different clinical isolates of Group B Streptococcus can impact the effectiveness of the humoral immune response. nih.govnih.gov This variation can lead to antigenic changes that allow the bacteria to evade host antibodies, highlighting the importance of understanding the specific epitopes that elicit protective humoral immunity. nih.gov
| Immune Component | Function in Response to this compound |
| B Lymphocytes | Produce antibodies specific to the this compound. libretexts.org |
| Antibodies (IgG, IgM) | Bind to the this compound, leading to neutralization, opsonization, and complement activation. glycopedia.eu |
| Phagocytes | Engulf and destroy bacteria opsonized with antibodies and/or complement proteins. wikipedia.org |
| Complement System | A cascade of proteins that, when activated by antibodies, enhances opsonization and can lead to direct lysis of bacteria. glycopedia.eunih.gov |
High-Resolution Epitope Mapping of this compound
Epitopes are the specific regions on an antigen that are recognized by antibodies and T-cell receptors. wikipedia.orgwikipedia.org The precise identification and characterization of epitopes on the this compound are crucial for understanding its antigenicity and for the rational design of vaccines. Epitopes can be broadly classified into two categories: linear and conformational. wikipedia.orgsigmaaldrich.com
Identification of Linear Epitopes
Linear epitopes, also known as sequential epitopes, are composed of a continuous sequence of amino acids in the primary structure of a protein. wikipedia.orgtaylorandfrancis.com These epitopes can be recognized by antibodies even when the protein is denatured, as their recognition depends solely on the amino acid sequence. wikipedia.org
The identification of linear epitopes is often achieved through a technique called peptide mapping. researchgate.netusp.org This method involves synthesizing a series of overlapping short peptides that span the entire length of the protein of interest. frontiersin.org These peptides are then tested for their ability to bind to antibodies raised against the intact protein. frontiersin.org Peptides that show strong binding are considered to contain a linear epitope. This approach allows for the precise localization of the amino acid residues that constitute the epitope.
Characterization of Conformational Epitopes
Conformational epitopes, also known as discontinuous epitopes, are formed by amino acid residues that are not contiguous in the primary sequence but are brought into close proximity in the three-dimensional folded structure of the protein. wikipedia.orgtaylorandfrancis.com The recognition of these epitopes by antibodies is dependent on the native conformation of the protein; denaturation of the protein typically results in the loss of the epitope. rapidnovor.commdpi.com
Given that the majority of antibodies recognize conformational epitopes, their characterization is of paramount importance for understanding the humoral immune response to the this compound. rapidnovor.com The this compound, like other streptococcal surface proteins such as the M protein, possesses an alpha-helical coiled-coil structure. nih.gov This structure brings different parts of the polypeptide chain together, creating complex surface topographies that can serve as conformational epitopes.
An approach for mapping conformational B-cell epitopes within alpha-helical coiled-coil proteins has been developed. nih.gov This method involves synthesizing chimeric peptides where overlapping segments of the target protein are embedded within a helical framework provided by an unrelated protein. nih.gov The ability of these chimeric peptides to be recognized by antibodies specific for the native protein allows for the fine mapping of the residues that constitute the conformational epitope. nih.gov This technique has been successfully applied to the Streptococcal M protein, a protein with structural similarities to the this compound, and could be instrumental in delineating the key conformational epitopes of the this compound. nih.gov
| Epitope Type | Definition | Key Characteristics |
| Linear | A continuous sequence of amino acids in the primary structure of the protein. wikipedia.orgtaylorandfrancis.com | Recognition is independent of the protein's 3D structure; can be identified using overlapping synthetic peptides. wikipedia.orgfrontiersin.org |
| Conformational | Composed of amino acid residues that are non-contiguous in the primary sequence but are brought together in the folded protein. wikipedia.orgtaylorandfrancis.com | Recognition is dependent on the native conformation of the protein; denaturation leads to loss of the epitope. rapidnovor.commdpi.com |
Influence of Tandem Repeat Number on Epitope Presentation and Antibody Binding
A defining feature of the this compound is the presence of a variable number of tandem repeats in its structure. nih.govumassmed.edu This variation in repeat number has a profound impact on the antigenicity of the protein and the nature of the antibody response it elicits. nih.govnih.gov
Studies have shown that the number of tandem repeats directly influences epitope presentation and antibody binding. nih.govnih.gov Specifically, antibodies raised against a this compound with a high number of repeats (e.g., 9 or 16 repeats) predominantly recognize conformational epitopes that are dependent on the presence of multiple repeats. nih.gov These antibodies exhibit significantly reduced binding affinity for proteins with fewer repeats (e.g., 1 or 2 repeats). nih.gov Conversely, antibodies raised against proteins with a low number of repeats tend to recognize epitopes present on individual repeats and can bind to proteins with varying numbers of repeats with equal affinity. nih.govnih.gov
This phenomenon has important implications for the protective efficacy of the humoral immune response. The ability of Group B Streptococcus to alter the number of tandem repeats in the this compound provides a mechanism for antigenic variation, allowing the bacterium to evade host antibodies that are specific for conformational epitopes present only on proteins with a high number of repeats. nih.govportlandpress.com Interestingly, studies in animal models have suggested that antibodies elicited by proteins with fewer repeats may offer broader protection, as they can recognize and bind to C protein alpha antigens regardless of the number of repeats expressed by the infecting strain. nih.gov
| Number of Tandem Repeats | Predominant Epitope Type Recognized by Elicited Antibodies | Binding Affinity to Proteins with Varying Repeat Numbers |
| High (e.g., 9 or 16) | Conformational epitopes dependent on multiple repeats. nih.gov | High affinity for proteins with high repeat numbers; low affinity for proteins with low repeat numbers. nih.gov |
| Low (e.g., 1 or 2) | Epitopes on individual repeats. nih.gov | Equal affinity for proteins with high and low repeat numbers. nih.gov |
Molecular Mechanisms of this compound Interaction with Host Immune Receptors
The this compound, widely known as C-reactive protein (CRP), is a pivotal component of the innate immune system. Its interaction with host immune receptors is a critical step in initiating and modulating immune responses. These interactions are multifaceted, involving direct engagement with immune cells and the recognition of specific molecular patterns on host molecules, thereby bridging innate and adaptive immunity.
Engagement with Immune Cells and Antigen-Presenting Cells
This compound directly engages with a variety of immune cells, including phagocytes (neutrophils, monocytes, and macrophages) and dendritic cells (DCs), which are potent antigen-presenting cells (APCs). This interaction is primarily mediated through Fc gamma receptors (FcγRs) expressed on the surface of these cells. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov Notably, CRP has been shown to bind to FcγRI (CD64), FcγRIIa (CD32a), and the inhibitory receptor FcγRIIb (CD32b). frontiersin.orgfrontiersin.org
The binding of CRP to these receptors can trigger a range of cellular responses. For instance, in monocytes and macrophages, this engagement can lead to the production of cytokines and enhance phagocytosis. frontiersin.orgahajournals.org In the case of dendritic cells, CRP has been shown to influence their maturation and antigen-presenting capacity. Specifically, CRP can inhibit the maturation of dendritic cells, thereby reducing their ability to activate T cells. frontiersin.orgnih.gov This interaction is often dependent on the inhibitory receptor FcγRIIb. frontiersin.orgnih.gov
Research has demonstrated that CRP's interaction with Fcγ receptors is specific and can be competitively inhibited by immunoglobulin G (IgG). researchgate.netnih.gov The affinity of CRP for these receptors can be influenced by other cellular components. For example, the presence of the γ-chain, a signaling component of some Fc receptors, markedly increases the binding affinity of CRP to FcγRI. nih.gov
Table 1: Binding Affinities of this compound (CRP) to Fcγ Receptors
| Receptor | Cell Type/System | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| FcγRI (CD64) | Transfected COS-7 cells | 10 ± 3 μmol/L | nih.gov |
| FcγRI (CD64) with γ-chain | Transfected COS-7 cells | 0.35 ± 0.10 μmol/L | nih.gov |
| FcγRIIa (CD32a) | Transfected COS-7 cells | 3.7 ± 1 μmol/L | nih.gov |
| FcγRI and FcγRII | Mono Mac 6 cell line | 6.6 ± 1.5 μM | researchgate.net |
Binding to Host Molecules Mediating Immune Recognition
Beyond direct cell receptor engagement, this compound binds to specific molecular patterns on host and foreign molecules, facilitating their recognition by the immune system. A primary ligand for CRP is phosphocholine, a component found on the surface of many bacteria and fungi, as well as on damaged and apoptotic host cells. frontiersin.org By binding to phosphocholine, CRP acts as an opsonin, marking these cells for clearance by phagocytes.
This opsonization is a critical mechanism for the removal of cellular debris and pathogens. The pentameric structure of CRP allows for multivalent binding to these ligands, which enhances the avidity of the interaction and promotes the clustering of Fcγ receptors on phagocytes, a key step in initiating phagocytosis.
Furthermore, the binding of CRP to its ligands can trigger the classical complement pathway, another crucial arm of the innate immune system. This is achieved through the interaction of the "effector" face of the CRP molecule with C1q, the first component of the classical complement cascade. frontiersin.orgahajournals.org
This compound-Mediated Modulation of Innate Immune Responses
This compound is a significant modulator of innate immunity, influencing key processes such as the recognition of pathogens, phagocytosis, and the complement system.
Interactions with Pattern Recognition Receptors
This compound itself can be considered a soluble pattern recognition receptor (PRR). It recognizes pathogen-associated molecular patterns (PAMPs), such as phosphocholine on microbial surfaces. frontiersin.org This recognition is a fundamental aspect of the innate immune system's ability to distinguish foreign invaders from host cells.
While CRP is a soluble PRR, its interactions with cell-surface PRRs are also crucial. The binding of CRP-opsonized particles to Fcγ receptors on phagocytes represents a key link between soluble and cellular pattern recognition. Fcγ receptors, upon engagement by CRP-coated targets, initiate intracellular signaling cascades that lead to cellular activation, including phagocytosis and the production of inflammatory mediators.
Impact on Phagocytosis and Complement Activation
This compound significantly enhances the phagocytosis of various targets. By opsonizing bacteria and apoptotic cells, CRP facilitates their uptake by phagocytes like macrophages and neutrophils. nih.govnih.gov Studies have shown that CRP can enhance the phagocytosis of Streptococcus pneumoniae and Zymosan particles. nih.gov However, its effect can be target-dependent, as it does not appear to influence the phagocytosis of Escherichia coli. nih.gov The enhancement of phagocytosis by CRP is often mediated through its interaction with Fcγ receptors.
Table 2: Effect of this compound (CRP) on Phagocytosis
| Target | Phagocytic Cell | Effect of CRP | Reference |
|---|---|---|---|
| Streptococcus pneumoniae | Classical Monocytes and Neutrophils | Significantly enhanced | nih.gov |
| Zymosan | Phagocytes | Facilitated | nih.gov |
| Escherichia coli | Leukocytes | No significant influence | nih.gov |
In addition to its role in phagocytosis, this compound is a potent activator of the classical complement pathway. nih.govimmunology.orgwikipedia.org The complement system is a cascade of plasma proteins that, when activated, leads to a series of events including opsonization, inflammation, and the formation of the membrane attack complex (MAC) that can lyse pathogens. immunology.orgwikipedia.org CRP initiates this cascade by binding to C1q, the recognition component of the C1 complex. nih.govcreative-biolabs.combio-rad.com This interaction triggers the sequential activation of C1r and C1s, leading to the cleavage of C4 and C2 and the formation of the C3 convertase (C4b2a), a central enzyme in the complement cascade. nih.govbio-rad.com The subsequent cleavage of C3 generates C3b, a powerful opsonin, and C3a, an anaphylatoxin that promotes inflammation. nih.govimmunology.org
Influence of this compound on Adaptive Immune Responses
While primarily a component of the innate immune system, this compound also exerts a significant influence on adaptive immune responses, particularly on T cell and B cell functions. Research indicates that CRP can have an immunosuppressive effect on adaptive immunity.
Studies have shown that CRP can inhibit the proliferation of both CD4+ and CD8+ T cells in a dose-dependent manner. nih.govnih.gov For example, in activated CD8+ T cells, CRP treatment has been shown to significantly decrease the percentage of cells undergoing multiple divisions. nih.gov This inhibitory effect is thought to be mediated, at least in part, by the binding of CRP to FcγRIIb on T cells. nih.gov
Furthermore, CRP can modulate the function of antigen-presenting cells, which are essential for initiating T cell responses. As mentioned earlier, CRP can suppress the maturation of dendritic cells, leading to a reduced expression of co-stimulatory molecules like CD86 and CD40. nih.gov This impairment of DC maturation results in a diminished capacity to stimulate antigen-specific T cell proliferation. nih.gov
The impact of CRP on adaptive immunity also extends to cytokine production. While CRP can induce the production of pro-inflammatory cytokines by innate immune cells, it has also been shown to reduce the levels of IL-17, a key cytokine in Th17-mediated inflammatory responses. nih.gov However, its effect on other cytokines like TNF-α can be variable. nih.gov
Table 3: Immunomodulatory Effects of this compound (CRP) on Adaptive Immunity
| Immune Cell/Process | Effect of CRP | Reported Finding | Reference |
|---|---|---|---|
| CD8+ T cell proliferation | Inhibition | Approximately 40% of CD8+ T cells were positive for CRP after 72 hours of treatment, with a plateau at 40 µg/mL. | nih.gov |
| CD4+ and CD8+ T cell proliferation | Inhibition | At 50 µg/mL for 5 days, CRP produced a 17.94% inhibition of proliferation in CD8+ T cells and 13.83% in CD4+ T cells. | nih.gov |
| Dendritic cell maturation | Inhibition | Significantly inhibited the LPS-triggered increase in surface expression of MHC class II, CD86, and CD40. | nih.gov |
| IL-17 production | Reduction | Prevented the rise in serum levels of IL-17 in a mouse model of arthritis. | nih.gov |
| TNF-α production | No significant effect (in vivo) | Did not prevent the increase in serum levels of TNF-α in a mouse model of arthritis. | nih.gov |
Effects on T-Cell Activation and Differentiation
The this compound is a significant immunogen, capable of eliciting a host immune response. nih.gov As a protein antigen, it is processed by antigen-presenting cells (APCs) and presented to T-helper cells, a critical step in initiating an adaptive immune response. While the precise signaling pathways and the specific T-cell subsets activated by the this compound are not fully elucidated in the provided research, its role as a potent antigen implies the activation and differentiation of T-cells are central to the development of immunity against S. agalactiae. The immunogenic nature of this protein has made it a focus of vaccine development efforts. nih.gov
Role in B-Cell Activation and Antibody Production
The this compound is a key target for the host's humoral immune response. Exposure to this protein leads to the activation of B-cells and the subsequent production of specific antibodies. umaine.edu These antibodies have been shown to be protective in animal models of S. agalactiae infection. nih.govumaine.edu The induction of a robust antibody response is a cornerstone of vaccine strategies targeting this pathogen. The alpha-like proteins, including the this compound, possess various antigenic determinants that can stimulate the production of antibodies. nih.gov The presence of antibodies against the this compound is associated with protective immunity. nih.gov
| Immune Cell Type | Observed Effect | Key Outcome |
|---|---|---|
| T-Cells | Recognized as a foreign antigen by antigen-presenting cells, leading to T-cell involvement. | Initiation of an adaptive immune response. |
| B-Cells | Stimulated to differentiate into plasma cells. | Production of protective antibodies against S. agalactiae. umaine.edu |
Mechanisms of this compound in Immune Evasion and Host Adaptation
The this compound possesses structural features that contribute to the bacterium's ability to evade the host immune system and adapt to the host environment. A primary mechanism of immune evasion is antigenic variation, which is facilitated by the presence of tandem repeating units within the protein structure. nih.gov These repeats can vary in number, leading to changes in the protein's size and antigenicity. nih.gov This variation allows the bacterium to alter its surface, potentially evading recognition by pre-existing antibodies in the host. nih.gov This capacity for antigenic change is a significant challenge for the development of broadly protective vaccines and contributes to the persistence of S. agalactiae in colonized individuals. Furthermore, the this compound is considered a virulence factor that helps the bacterium to counteract both innate and adaptive immune responses, although the precise molecular interactions underlying this are still being investigated. umaine.edufrontiersin.org
Interaction of this compound with Host Extracellular Matrix Components
The this compound plays a crucial role in the initial stages of infection by mediating the attachment of S. agalactiae to host cells and tissues through its interaction with components of the extracellular matrix (ECM). frontiersin.org This interaction is a critical step for colonization and subsequent invasion.
Research has demonstrated that the this compound directly interacts with glycosaminoglycans (GAGs) on the surface of host cells. frontiersin.orgnih.gov This binding is a key event in the attachment of the bacteria to epithelial cells. Specifically, the protein has been shown to bind to heparan sulfate (B86663) proteoglycans. nih.gov This interaction is mediated by a specific region within the protein, and inhibition of this binding significantly reduces the ability of S. agalactiae to adhere to and enter host cells. frontiersin.orgnih.gov The binding to GAGs helps to concentrate the bacteria on the cell surface, facilitating further interactions with other host cell receptors. nih.gov
In addition to its interaction with GAGs, the this compound has been identified to bind directly to host cell integrins. Specifically, it interacts with α1β1-integrin. nih.govresearchgate.net This interaction is mediated by a novel KTD motif within the N-terminal domain of the alpha C protein and is crucial for the internalization of S. agalactiae into human epithelial cells. nih.govresearchgate.net The binding to α1β1-integrin triggers signaling events within the host cell that lead to cytoskeletal rearrangements, facilitating the uptake of the bacterium. nih.gov This mechanism of entry allows the bacteria to cross epithelial barriers, a critical step in the pathogenesis of invasive disease. nih.gov
| ECM Component | Specific Molecule(s) | Functional Consequence of Interaction |
|---|---|---|
| Glycosaminoglycans (GAGs) | Heparan Sulfate Proteoglycans | Mediates initial attachment of S. agalactiae to host epithelial cells. frontiersin.orgnih.gov |
| Integrins | α1β1-integrin | Promotes internalization of S. agalactiae into host cells. nih.govresearchgate.net |
Role of C Protein Alpha Antigen in Pathobiological Processes
Molecular Mechanisms by which C Protein Alpha Antigen Contributes to Microbial Virulence
The this compound is a major surface-associated antigen of Group B Streptococcus (GBS) and plays a significant role in the bacterium's virulence. nih.gov Encoded by the bca gene, this protein is structurally related to a class of surface proteins in Gram-positive cocci that are involved in both virulence and immunity. nih.gov The alpha C protein is considered a key virulence factor, facilitating GBS invasion of various tissues, including the brain, placenta, and cervix. nih.govmdpi.com Its contribution to virulence is multifaceted, involving mechanisms that are crucial in the initial stages of infection. nih.gov
To definitively establish the role of the this compound in GBS pathogenesis, researchers have constructed and studied bca gene knockout mutants. In these mutants, the bca gene is inactivated, often by replacing it with a resistance cassette through homologous recombination. nih.gov Studies comparing these bca null mutants to their isogenic wild-type parent strains have consistently demonstrated an attenuation of virulence. nih.gov
Neonatal mouse lethality studies have shown a 5- to 7-fold reduction in the virulence of bca null mutants compared to the wild-type strain. nih.gov A significant difference in mortality was observed within the first 24 hours of infection, suggesting that the alpha C protein is particularly important during the initial phases of the infectious process. nih.govnih.gov Deletion of the bca gene attenuates the virulence of GBS in animal models, highlighting the pathogenic role of the alpha C protein early in infection. nih.gov
Table 1: Virulence Attenuation in bca Gene Knockout Mutants
| Feature | Wild-Type GBS | bca Gene Knockout Mutant | Implication |
|---|---|---|---|
| Virulence in Neonatal Mice | High | Attenuated 5- to 7-fold nih.gov | This compound is a key virulence factor. |
| Early Stage Infection Mortality | Significant | Markedly reduced within the first 24 hours nih.govnih.gov | The protein is crucial for the initial stages of infection. |
The this compound is not ubiquitously expressed among all GBS serotypes but is widely distributed among clinical isolates. nih.gov It is a key surface protein for several serotypes, and its presence is often associated with the pathogenic potential of these strains. nih.gov For instance, capsular Ib isolates have been found to carry the bca gene, which encodes the alpha protein. nih.gov The alpha C protein is found in up to 57% of GBS isolates and 76% of non-type III capsular polysaccharide (CPS) strains. nih.gov
The protein's structure, which includes a series of identical tandem repeat units, is also linked to its virulence function. nih.gov Variations in the number of these tandem repeats, which can occur through a recA-independent recombination pathway, can affect the protein's immunogenicity and protective potency, suggesting that these variations may be a mechanism of virulence in GBS. nih.gov The alpha-like proteins in Streptococcus agalactiae are multifunctional surface proteins that play critical roles in adherence, immune evasion, antigenic variation, and virulence, significantly contributing to the pathogenesis of GBS infections. frontiersin.org
This compound-Mediated Adhesion and Colonization Mechanisms
Bacterial adhesion to host tissues is a critical initial step in colonization and subsequent infection, preventing clearance by host mechanical defenses. nih.govcambridge.org The this compound functions as an adhesin, facilitating the attachment of GBS to host cells.
The this compound plays a direct role in the adherence of GBS to host epithelial cells. nih.gov It facilitates the entry of GBS into human cervical epithelial cells by binding to glycosaminoglycans (GAGs) on the host cell surface. nih.gov The N-terminal region of the alpha C protein has been shown to bind to the surface of human cervical epithelial cells. nih.gov This binding can be competitively inhibited by the isolated N-terminal region of the protein, confirming its role in the adhesion process. nih.gov
While wild-type GBS strains and their isogenic bca-null mutants may show similar levels of initial binding to epithelial cells, the subsequent internalization and translocation are significantly mediated by the alpha C protein. nih.gov Functionally characterized adhesins that mediate GBS adhesion and/or host invasion include the host cell surface glycosaminoglycan binding protein, which is the Alpha C protein. frontiersin.org
The adhesive properties of the this compound contribute to the ability of GBS to colonize specific host tissues. By mediating attachment to epithelial surfaces, the protein helps establish a bacterial presence in environments such as the vaginal tract. mdpi.com This initial colonization is a prerequisite for vertical transmission to newborns during birth. mdpi.com The ability of GBS to colonize and invade host tissues strictly depends on this adhesion process. nih.gov
Elucidation of this compound's Role in Mediating Host Cell Internalization and Invasion
Beyond simple adhesion, the this compound is actively involved in promoting the internalization of GBS into host cells, a key step in invasion and dissemination.
Some bacteria produce molecules called invasins that activate the host's cytoskeletal machinery, enabling the bacteria to enter the host cell through phagocytosis. youtube.com The this compound functions as an invasin (B1167395) for GBS. researchgate.net Wild-type GBS strains expressing the alpha C protein enter human cervical epithelial cells at a rate approximately threefold higher than isogenic mutants lacking the protein. nih.gov This internalization process can be inhibited by the presence of the alpha C protein or its N-terminal region, further demonstrating the protein's direct role in mediating host cell entry. nih.gov
Furthermore, the this compound facilitates the translocation of GBS across polarized epithelial cell layers. nih.gov Studies have shown that the translocation of wild-type GBS across these membranes is about fivefold greater than that of bca-null mutants. nih.gov This process is facilitated by the attachment of the N-terminal sites of the alpha C protein to host cell surface components. researchgate.net This ability to traverse epithelial barriers is a critical step in the development of invasive GBS infections. nih.gov
Table 2: Role of this compound in Host Cell Interaction
| Process | Function of this compound | Experimental Evidence |
|---|---|---|
| Adhesion | Mediates binding to host epithelial cells via glycosaminoglycans. nih.gov | The N-terminal region binds to cervical epithelial cells. nih.gov |
| Internalization | Promotes entry into host cells. nih.govnih.gov | Wild-type GBS shows threefold higher internalization than bca-null mutants. nih.gov |
| Invasion/Translocation | Facilitates movement across epithelial barriers. nih.govnih.gov | Wild-type GBS exhibits fivefold greater translocation across polarized membranes. nih.gov |
Mechanisms of this compound-Dependent Bacterial Entry
The this compound, also known as Alpha C protein (ACP), facilitates the internalization of GBS into host epithelial cells, a crucial step for establishing invasive disease. nih.gov Research has elucidated several key mechanisms involved in this process. The protein mediates bacterial entry through a series of specific molecular interactions with host cell surface components.
A primary mechanism involves the binding of the this compound to host cell glycosaminoglycans (GAGs). nih.gov This interaction is inhibited by sodium chlorate (B79027), a substance that blocks sulfate (B86663) incorporation in GAGs, and by heparitinases, enzymes that degrade GAGs. nih.gov Furthermore, the presence of soluble heparin or heparan sulfate can competitively inhibit the binding of the alpha C protein to host cells. nih.gov The N-terminal region of the alpha C protein is particularly important for this binding activity.
Following the initial attachment to host cell GAGs, the internalization process is dependent on the host cell's actin cytoskeleton. nih.gov The entry of the alpha C protein into the cytosol of host cells is blocked by cytochalasin D, an inhibitor of actin polymerization, and by Clostridium difficile toxin B, which inactivates Rho GTPases. nih.gov This indicates that the internalization is an active process that requires Rho GTPase-dependent actin rearrangements within the host cell. nih.gov
| Mechanism | Key Findings | Supporting Evidence |
| Host Cell Receptor Binding | The this compound binds to host cell surface glycosaminoglycans (GAGs). nih.gov | Interaction is inhibited by sodium chlorate and heparitinases. nih.gov Competitive inhibition is observed with soluble heparin and heparan sulfate. nih.gov |
| Bacterial Component | The N-terminal domain of the alpha C protein is crucial for binding to host cells. | Studies show that the isolated N-terminal region can bind to host cells and competitively inhibit the binding of the full-length protein. |
| Host Cellular Process | Internalization is dependent on Rho GTPase-mediated actin cytoskeleton rearrangements. nih.gov | The process is inhibited by cytochalasin D and Clostridium difficile toxin B. nih.gov |
Impact on Translocation Across Cellular Barriers
The ability of the this compound to mediate bacterial entry into epithelial cells is directly linked to its role in facilitating the translocation of GBS across cellular barriers. nih.gov By promoting internalization, the alpha C protein enables the bacteria to traverse the epithelial layer, which is a critical step for causing invasive infections such as pneumonia, sepsis, and meningitis. harvard.edu This translocation allows the bacteria to move from mucosal surfaces into deeper tissues and the bloodstream. nih.gov
Contribution of this compound to Biofilm Formation and Persistence
The direct and primary role of the this compound in biofilm formation by Streptococcus agalactiae is not as extensively documented as its function in adhesion and invasion. While GBS is capable of forming biofilms, which can enhance its persistence in the host, this process is known to be influenced by various environmental conditions and involves several adhesins, with pili playing a significant role. scilit.comfrontiersin.org
However, it is noteworthy that other bacterial surface proteins with structural similarities to the this compound are involved in biofilm formation. For instance, the Enterococcus faecalis surface protein (Esp) shares structural homology with the alpha C protein of GBS and has been shown to contribute to biofilm formation on abiotic surfaces. nih.govold-herborn-university.de This suggests a potential, though perhaps indirect or context-dependent, contribution of the alpha C protein to the biofilm-forming capacity of GBS. Further research is needed to fully elucidate the specific role of the this compound in the architecture and persistence of GBS biofilms.
This compound and its Impact on Host-Pathogen Symbiosis or Dysbiosis
The this compound plays a significant role in the pathogenic interactions between Streptococcus agalactiae and its host, contributing to a state of dysbiosis, particularly in the vaginal microbiome. Asymptomatic vaginal colonization by GBS in a significant percentage of pregnant women is a key risk factor for neonatal disease. nih.gov
Recent studies have indicated that GBS colonization is associated with alterations in the composition of the vaginal microbial community. Specifically, persistent GBS colonization throughout pregnancy has been linked to a decrease in the abundance of Lactobacillus crispatus, a species associated with a healthy vaginal microbiome, and a concurrent increase in Lactobacillus iners. researchgate.net This shift represents a dysbiotic state that may be more permissive to GBS colonization and persistence.
The this compound, by facilitating the initial adhesion and colonization of GBS, is a key bacterial factor in establishing this dysbiotic relationship. The ability of GBS to modulate host immunity is another facet of this interaction. asm.org For instance, GBS can escape host immune responses through variations in the tandem repeat elements of the alpha C protein. harvard.edu This antigenic variation allows the bacteria to evade opsonophagocytic killing by the host's immune system, thereby promoting its survival and contributing to the disruption of the normal host-microbiome symbiosis. harvard.edunih.gov
| Aspect of Host-Pathogen Interaction | Impact of this compound and GBS Colonization |
| Vaginal Microbiome Composition | GBS colonization is associated with decreased Lactobacillus crispatus and increased Lactobacillus iners. researchgate.net |
| Immune Evasion | Antigenic variation in the tandem repeats of the alpha C protein allows GBS to escape opsonophagocytic killing. harvard.edunih.gov |
| Host-Pathogen Relationship | The functions of the this compound in adhesion, invasion, and immune evasion contribute to a pathogenic (dysbiotic) relationship with the host. |
Advanced Methodologies for C Protein Alpha Antigen Research
Recombinant Expression, Purification, and Functional Validation of C Protein Alpha Antigen
The production of this compound in a laboratory setting is fundamental for its detailed study. This involves expressing the protein in a host organism and then purifying it to a high degree.
Escherichia coli (E. coli) is a widely utilized host for the recombinant expression of the this compound. researchgate.netyoutube.comqiagen.comfrontiersin.org The process begins with the cloning of the gene encoding the alpha antigen into an expression vector, which is a circular DNA molecule designed to carry foreign genetic material into a host cell. youtube.comqiagen.com A variety of expression plasmids are available, often featuring elements like a selectable marker (e.g., an antibiotic resistance gene), a promoter to drive gene expression (such as the lac promoter), and an origin of replication. researchgate.netfrontiersin.org
For the this compound of Group B Streptococcus (GBS), researchers have successfully created genomic libraries in E. coli to express antigenic proteins. mdpi.com The gene of interest is inserted into the vector, and this recombinant plasmid is then introduced into a suitable E. coli strain, such as BL21(DE3). nih.govajol.info Expression of the protein is typically induced by adding a chemical agent like isopropyl β-D-1-thiogalactopyranoside (IPTG), which triggers the transcription of the cloned gene. frontiersin.orgajol.info To facilitate purification and detection, the recombinant protein is often expressed with a fusion tag, such as a polyhistidine-tag (His-tag). researchgate.netmdpi.com
**Table 1: Key Components in the Recombinant Expression of this compound in *E. coli***
| Component | Function | Common Examples |
|---|---|---|
| Host Strain | The bacterial cell line that produces the recombinant protein. | E. coli BL21(DE3) |
| Expression Vector | A plasmid that carries the gene for the this compound into the host. | pET vectors, pGEX vectors |
| Promoter | A DNA sequence that initiates the transcription of the target gene. | T7 promoter, lac promoter |
| Inducer | A molecule that triggers gene expression. | Isopropyl β-D-1-thiogalactopyranoside (IPTG) |
| Fusion Tag | A short peptide sequence added to the protein to aid in purification and detection. | Polyhistidine-tag (His-tag) |
Once expressed, the recombinant this compound must be purified from the host cell components. A multi-step purification strategy is often employed to achieve high purity. The initial step typically involves cell lysis to release the protein, followed by clarification to remove cell debris. researchgate.netyoutube.com
Chromatography is the cornerstone of protein purification. researchgate.net Common techniques used for this compound and similar streptococcal proteins include:
Affinity Chromatography : This technique separates proteins based on a specific binding interaction. researchgate.net For His-tagged proteins, Immobilized Metal Affinity Chromatography (IMAC) is highly effective. The protein binds to nickel or cobalt ions immobilized on a resin, and is later eluted with a high concentration of imidazole. researchgate.netyoutube.com
Ion Exchange Chromatography (IEC) : This method separates proteins based on their net charge. nih.govnih.gov Anion exchange chromatography, using resins like Q-Sepharose, has been successfully used in the purification of recombinant streptococcal proteins. nih.govresearchgate.net
Size Exclusion Chromatography (SEC) : Also known as gel filtration, this technique separates proteins based on their size. It is often used as a final "polishing" step to remove any remaining contaminants and protein aggregates. youtube.com
The purity of the final protein product is typically assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins by size. researchgate.net
Structural Biology Approaches for this compound
Determining the three-dimensional structure of the this compound is crucial for understanding its function and for rational vaccine design.
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the atomic-level structure of proteins. ki.senih.gov X-ray crystallography requires the protein to be in a crystalline form. When X-rays are passed through the crystal, they diffract in a pattern that can be used to calculate the electron density and thus the positions of the atoms. emory.edunih.gov
A significant breakthrough in understanding the this compound was the determination of the crystal structure of the N-terminal domain of the Group B Streptococcus alpha C protein (NtACP) at a resolution of 1.86 Å. nih.gov This structure revealed that NtACP consists of two domains: an N-terminal β-sandwich and a C-terminal three-helix bundle. nih.gov The study also identified a potential integrin-binding motif, providing insights into its role as an invasin (B1167395). nih.gov
Cryo-EM is an alternative approach that is particularly useful for large or flexible protein complexes that are difficult to crystallize. ki.senih.govcell.comresearchgate.net In cryo-EM, the protein solution is rapidly frozen in a thin layer of vitreous (non-crystalline) ice and then imaged with an electron microscope. nih.govcell.com While specific cryo-EM structures for the this compound are not yet widely reported, this technique holds promise for future studies, especially for the full-length protein or its complexes with other molecules. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, providing information that is complementary to static crystal structures. nih.govufl.edumdpi.commdpi.com By measuring the magnetic properties of atomic nuclei, NMR can reveal details about protein folding, flexibility, and interactions with other molecules on a variety of timescales. nih.gov
For the this compound family, NMR has been used to study the C-terminal domain of the related Streptococcus mutans adhesin P1. nih.gov Researchers were able to obtain backbone NMR resonance assignments for a construct of the C3 domain. nih.gov This work demonstrated that the addition of a few amino acids at the C-terminus significantly improved the spectral quality, enabling detailed structural and dynamic studies. nih.gov Such studies are crucial for understanding how different domains of the protein move and interact, which is essential for its biological function. ufl.edunih.gov
Immunological Assays for this compound Detection and Quantification
A variety of immunological assays are available for the detection and quantification of the this compound and for measuring the antibody response against it. These assays are vital for diagnostics, epidemiological studies, and vaccine development.
The most commonly used immunological assays include:
Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a plate-based assay used for quantifying proteins or antibodies. nih.govnih.govibioace.combiocompare.comthermofisher.com In a typical sandwich ELISA to detect the alpha C antigen, a capture antibody specific for the antigen is coated onto the wells of a microplate. thermofisher.com The sample is added, and if the antigen is present, it will bind to the capture antibody. A second, detection antibody (which is often linked to an enzyme) is then added, followed by a substrate that produces a measurable color change. thermofisher.com ELISA can also be used to measure the concentration of antibodies against the this compound in serum samples. nih.govnih.gov Studies have used ELISA to measure geometric mean concentrations of α C-specific IgM and IgG in human sera. nih.gov
Western Blotting : Western blotting is used to detect specific proteins in a complex mixture. nih.govabcam.combio-rad.commybiosource.comthermofisher.comnih.gov Proteins are first separated by size using SDS-PAGE and then transferred to a membrane. abcam.com The membrane is then incubated with a primary antibody specific for the this compound. bio-rad.com A secondary antibody, which is conjugated to an enzyme or a fluorescent molecule and recognizes the primary antibody, is then used for detection. abcam.combio-rad.com Western blotting has been used to identify the alpha C protein in bacterial extracts, revealing it as a heterogeneous series of proteins of varying molecular mass. nih.gov
These immunological techniques are essential tools for characterizing the this compound and its role in the host-pathogen interaction.
Table 2: Comparison of Immunological Assays for this compound Research
| Assay | Principle | Primary Application | Key Findings |
|---|---|---|---|
| ELISA | Enzyme-linked immunosorbent assay for quantification of antigen or antibody. | Quantification of αC protein and specific antibodies in biological samples. | Used to measure IgM and IgG antibody concentrations in colonized and infected individuals. nih.gov |
| Western Blot | Detection of specific proteins separated by size. | Identification and characterization of the αC protein in bacterial lysates. | Revealed size heterogeneity of the alpha C antigen among different GBS strains. nih.gov |
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Optimization
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used method for detecting and quantifying specific proteins like the this compound. thermofisher.com The development of a robust ELISA involves a systematic process of selecting the appropriate format and optimizing various components to ensure accuracy and reliability. thermofisher.comcellsignal.com
Key Steps in ELISA Development and Optimization:
Format Selection : The choice of ELISA format is a critical first step. Common formats include direct, indirect, and sandwich ELISAs. thermofisher.com For quantifying the this compound in complex samples, a sandwich ELISA is often preferred due to its high specificity and sensitivity. This format utilizes two antibodies that recognize different, non-overlapping epitopes on the antigen. creative-diagnostics.com
Component Optimization : Each component of the assay must be carefully optimized. This includes:
Antibody Selection and Concentration : The choice of "matched antibody pairs" (a capture and a detection antibody) is crucial for a successful sandwich ELISA. creative-diagnostics.com Both monoclonal and polyclonal antibodies can be used, with monoclonal antibodies offering higher specificity to a single epitope. cellsignal.com The optimal concentrations of both capture and detection antibodies need to be determined through titration experiments to achieve the highest signal-to-noise ratio. cellsignal.com
Antigen Standards : The purity and stability of the this compound used for the standard curve are key to the accuracy of the assay. creative-diagnostics.com
Blocking Buffers and Diluents : Different blocking buffers and sample diluents are tested to minimize non-specific binding and matrix effects.
Enzyme Conjugate and Substrate : The choice of enzyme conjugate (e.g., horseradish peroxidase - HRP) and substrate affects the sensitivity of the assay. thermofisher.com More sensitive substrates can be used if the antigen concentration is expected to be low. thermofisher.com
Assay Validation : Once developed, the ELISA must be validated for its performance characteristics, including sensitivity, specificity, accuracy, and precision. A study on the development of an in-house ELISA for SARS-CoV-2 Spike Protein demonstrated 100% sensitivity and 98.4% specificity after optimization and validation against a reference test. nih.gov
Table 1: Key Parameters in ELISA Optimization
| Parameter | Purpose | Optimization Strategy |
| Capture Antibody Concentration | To efficiently bind the target antigen to the plate. | Serial dilutions are tested to find the concentration that provides the best signal with low background. |
| Detection Antibody Concentration | To specifically bind to the captured antigen and provide a detectable signal. | Titration experiments are performed to identify the optimal concentration for signal amplification. |
| Blocking Buffer | To prevent non-specific binding of antibodies and other proteins to the plate surface. | Different blocking agents (e.g., BSA, non-fat dry milk) and concentrations are evaluated. |
| Incubation Times and Temperatures | To allow for optimal binding of antibodies to the antigen. | Various time points and temperatures are tested to maximize specific binding and minimize background. |
| Substrate | To generate a measurable signal. | The choice of substrate is based on the required sensitivity and the detection instrument available. thermofisher.com |
Flow Cytometry and Immunofluorescence Microscopy
Flow cytometry and immunofluorescence microscopy are powerful techniques for analyzing protein expression at the single-cell level. researchgate.net These methods can be employed to study the cellular localization and expression levels of the this compound.
Flow Cytometry: This technique measures the fluorescence of individual cells as they pass through a laser beam, allowing for the rapid analysis of large cell populations. mdpi.com To detect the this compound, cells can be stained with a primary antibody specific to the antigen, followed by a fluorophore-conjugated secondary antibody. mdpi.com The intensity of the fluorescence signal is proportional to the amount of antigen present in or on the cell. bitesizebio.com A key advantage of flow cytometry is its ability to perform multi-parameter analysis, simultaneously measuring the expression of the this compound along with other cellular markers to identify specific cell subpopulations. nih.gov
Immunofluorescence Microscopy: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of proteins within fixed cells. antibodies.com In a study investigating the interaction of C-reactive protein (CRP) with the FcγRIIa receptor, ultrasensitive fluorescence microscopy was used to provide a quantitative characterization of their binding. nih.gov For the this compound, this method could reveal its distribution in different cellular compartments, such as the cytoplasm, nucleus, or cell membrane. For instance, immunofluorescence analysis of L929 and U2OS cells using an anti-C Reactive Protein antibody showed specific staining patterns within the cells. antibodies.com
Table 2: Comparison of Flow Cytometry and Immunofluorescence Microscopy for this compound Analysis
| Feature | Flow Cytometry | Immunofluorescence Microscopy |
| Principle | Measures fluorescence of single cells in suspension. mdpi.com | Visualizes fluorescence in fixed cells or tissues on a slide. antibodies.com |
| Primary Output | Quantitative data on fluorescence intensity and cell populations. bitesizebio.com | High-resolution images showing protein localization. antibodies.com |
| Throughput | High (thousands of cells per second). | Low to moderate. |
| Key Application for this compound | Quantifying expression levels in different cell populations. | Determining subcellular localization and co-localization with other proteins. |
Western Blot Analysis and Electrophoretic Characterization
Western blotting is a fundamental technique used to detect and analyze specific proteins in a complex mixture, making it invaluable for the electrophoretic characterization of the this compound. abcam.com This method involves three main steps: separation of proteins by size, transfer to a solid support, and visualization using antibodies. abcam.comthermofisher.com
The process begins with separating proteins from a sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov This separates the proteins based on their molecular weight. nih.gov Following electrophoresis, the separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF). thermofisher.com The membrane is then incubated with a primary antibody that specifically binds to the this compound. nih.gov A secondary antibody, which is conjugated to an enzyme like horseradish peroxidase (HRP), is then added to bind to the primary antibody. abcam.com The addition of a chemiluminescent substrate allows for the detection of the protein as a band on the membrane. thermofisher.com
Western blot analysis of C-Reactive Protein in various cell lines, using a specific antibody at a 1:1,000 dilution, demonstrates the utility of this technique in identifying the protein of interest. antibodies.com This method can be used to determine the presence and relative abundance of the this compound in different samples and to estimate its molecular weight.
Gene Editing and Knockout Models for this compound Functional Studies
Understanding the precise function of the this compound requires methodologies that can manipulate its expression at the genetic level. Gene editing technologies, including homologous recombination and CRISPR/Cas9, are pivotal for creating knockout models to study the resulting phenotypic changes.
Homologous Recombination and Suicide Vector Systems
Homologous recombination is a classic and reliable method for gene knockout. nih.gov This technique often utilizes suicide vectors, which are plasmids that cannot replicate in the target host organism. bitesizebio.com The process typically involves a two-step allelic exchange. bitesizebio.com
In the first step, the suicide vector, carrying a mutated or disrupted version of the this compound gene flanked by homologous sequences, is introduced into the host cells. bitesizebio.com Through a single homologous recombination event, the entire plasmid integrates into the host chromosome. researchgate.net In the second step, a counter-selection method is used to select for cells that have undergone a second homologous recombination event, which results in the excision of the plasmid and the replacement of the wild-type gene with the mutant allele. researchgate.net This approach allows for the creation of "scarless" gene knockouts, meaning no foreign DNA sequences are left behind. researchgate.net Suicide vectors have been successfully used to generate knockout mutants in various bacteria to study gene function in processes like pathogenesis. nih.gov
CRISPR/Cas9-Mediated Gene Manipulation
The CRISPR/Cas9 system has revolutionized genome editing due to its simplicity, efficiency, and versatility. nih.govgavinpublishers.com This technology can be readily applied to create knockout models to study the function of the this compound.
The CRISPR/Cas9 system consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome. nih.gov When introduced into cells, the gRNA guides the Cas9 protein to the gene encoding the this compound. Cas9 then creates a double-strand break in the DNA. nih.gov The cell's natural DNA repair mechanisms, often non-homologous end joining (NHEJ), will attempt to repair this break. gavinpublishers.com This repair process is error-prone and frequently results in small insertions or deletions (indels) that disrupt the gene's reading frame, leading to a non-functional protein. gavinpublishers.com This effectively "knocks out" the gene.
A cloning-free method for CRISPR/Cas9-mediated gene manipulation has been reported for the efficient generation of global gene-knockout, single-amino-acid-substituted, and floxed mice. escholarship.org This highlights the power of CRISPR/Cas9 in creating precise genetic modifications for functional studies.
Proteomic and Interactomic Analyses to Identify this compound Binding Partners
To fully understand the function of the this compound, it is essential to identify the other proteins with which it interacts. Proteomic and interactomic analyses are powerful approaches for discovering these binding partners.
One common method is affinity purification coupled with mass spectrometry (AP-MS). In this technique, the this compound is tagged (e.g., with GFP or FLAG) and expressed in cells. The tagged protein is then purified from cell lysates using an antibody that recognizes the tag. The proteins that co-purify with the this compound are its potential binding partners. These interacting proteins are then identified by mass spectrometry. nih.gov A study on the BAP1 protein used AP-MS to identify the heptameric COPI complex as a novel binding partner. nih.gov
Another powerful technique is quantitative interaction proteomics, which can identify transient or weak interactions that might be missed by traditional AP-MS. A study on the hepatitis C virus (HCV) receptor CD81 used a quantitative proteomics protocol to identify 26 dynamic binding partners that are recruited upon HCV exposure. nih.gov This approach could be adapted to study the this compound interactome under different cellular conditions.
The identification of binding partners through these methods can provide valuable insights into the cellular pathways and biological processes in which the this compound is involved. For example, a proteomic analysis of serum from patients with type 1 diabetes identified several differentially expressed proteins involved in the immune system, lipid metabolism, and coagulation pathways. dovepress.com
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become an indispensable tool for the comprehensive analysis of the this compound. mdpi.comfrontiersin.org This powerful technique allows for the precise determination of the protein's mass, sequence, and post-translational modifications. In the context of this compound research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed for its high sensitivity and specificity in identifying and quantifying the protein in complex biological samples. mdpi.comnih.gov
Proteomic analyses using MS have been pivotal in identifying proteins that interact with the this compound. nih.govdovepress.com By employing techniques such as affinity purification followed by mass spectrometry (AP-MS), researchers can isolate the this compound along with its binding partners. Subsequent analysis by MS provides a detailed inventory of these interacting proteins, offering insights into the functional pathways and networks in which the this compound is involved. frontierspartnerships.org Furthermore, quantitative proteomic approaches, like stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), enable the measurement of changes in this compound expression and its interaction network under different cellular conditions.
Table 1: Mass Spectrometry Techniques in this compound Research
| Technique | Application in this compound Research | Key Findings |
|---|---|---|
| LC-MS/MS | Identification and quantification of this compound in various biological samples. | Provides data on the abundance and presence of the protein in different tissues and disease states. |
| AP-MS | Identification of proteins that form complexes with the this compound. | Elucidates the protein-protein interaction network of the this compound. |
| SILAC/iTRAQ | Quantitative comparison of this compound expression and its interactome across different experimental conditions. | Reveals dynamic changes in protein interactions in response to stimuli or in disease. |
| Immuno-MS | Highly specific quantification of low-abundance this compound in complex mixtures like serum. nih.gov | Enables the development of potential biomarkers for diagnostic purposes. mdpi.comnih.gov |
Yeast Two-Hybrid and Co-Immunoprecipitation Studies
To validate and further explore the protein-protein interactions of the this compound identified through mass spectrometry, researchers utilize targeted approaches like the yeast two-hybrid (Y2H) system and co-immunoprecipitation (Co-IP).
The yeast two-hybrid screen is a powerful molecular biology technique used to discover direct physical interactions between proteins. bitesizebio.comwikipedia.orgiaanalysis.com In this system, the this compound (the "bait") is fused to the DNA-binding domain of a transcription factor, while potential interacting partners (the "prey") are fused to the activation domain. nih.gov A direct interaction between the bait and prey proteins in the yeast nucleus reconstitutes the transcription factor, leading to the expression of a reporter gene. wikipedia.orgnih.gov This method has been instrumental in screening large libraries of proteins to identify novel interaction partners of the this compound. However, it is important to be aware of the potential for false positives and negatives with this technique. bitesizebio.comsingerinstruments.com
Co-immunoprecipitation (Co-IP) is a robust method used to confirm protein-protein interactions within a more native cellular environment. mblbio.comnih.gov This technique involves using an antibody specific to the this compound to pull it out of a cell lysate. abcam.comabcam.com Any proteins that are bound to the this compound will be co-precipitated. mblbio.comabcam.com The entire complex is then analyzed, typically by Western blotting or mass spectrometry, to identify the interacting proteins. abcam.com The success of a Co-IP experiment is highly dependent on the specificity and quality of the antibody used. mblbio.comprofacgen.com
Utilization of In Vitro Cell Culture Models for this compound Interaction Studies
In vitro cell culture models are fundamental for dissecting the cellular functions and interaction dynamics of the this compound in a controlled environment.
Epithelial Cell Lines and Their Application
Epithelial cell lines serve as a crucial model system for investigating the role of the this compound in cellular processes such as adhesion, signaling, and barrier function. Commonly used cell lines in this research include those derived from various epithelial tissues. These cells can be genetically modified to overexpress or knock down the this compound, allowing researchers to study the resulting phenotypic changes. For instance, studies might examine alterations in cell morphology, proliferation rates, and the expression of other key proteins.
Primary Cell Culture Systems for Immune Cell Interactions
To understand the interplay between the this compound and the immune system, primary cell culture systems are invaluable. merckmillipore.comnih.govmdpi.com These cultures, derived directly from living tissues, provide a more physiologically relevant model compared to immortalized cell lines. merckmillipore.com Researchers can isolate various immune cell populations, such as T cells, B cells, and macrophages, and co-culture them with cells expressing the this compound. rndsystems.com This allows for the detailed investigation of immune cell activation, cytokine production, and other immunological responses modulated by the this compound.
Development and Application of Ex Vivo Organoid and Tissue Slice Models for this compound Research
Moving beyond traditional 2D cell culture, ex vivo models like organoids and tissue slices offer a more complex and physiologically relevant context for studying the this compound.
Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of an organ. mdpi.comnih.gov These "mini-organs" can be generated from various tissues and provide a powerful platform to study the role of the this compound in tissue development, homeostasis, and disease. physiology.orgnews-medical.net For example, intestinal organoids can be used to investigate the function of the this compound in the gut epithelium. physiology.org
Tissue slices , which are thin sections of fresh tissue cultured in vitro, preserve the native cellular architecture and microenvironment. nih.govijbs.com This model is particularly useful for studying the interactions of the this compound within the context of the complete tissue, including its stromal and immune components. nih.govbiorxiv.orgnih.govbiorxiv.org For instance, tumor tissue slices can be used to assess how the this compound influences the tumor microenvironment and the response to therapies. ijbs.com
Advanced Microscopic Techniques for this compound Localization and Interaction Dynamics
Visualizing the subcellular localization and dynamic interactions of the this compound is crucial for understanding its function. Advanced microscopic techniques provide the necessary resolution and specificity for these investigations.
Confocal microscopy is a widely used technique that allows for the high-resolution imaging of fluorescently labeled this compound within cells and tissues. springernature.comnih.govyoutube.comnih.gov By optically sectioning the sample, confocal microscopy eliminates out-of-focus light, resulting in sharp, detailed images of the protein's distribution. springernature.comyoutube.com This is particularly useful for co-localization studies, where researchers can visualize the spatial relationship between the this compound and other cellular components. springernature.comyoutube.com
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM), overcome the diffraction limit of light, enabling the visualization of the this compound at the nanoscale. worldscientific.comfrontiersin.orgnih.govnih.gov These methods provide unprecedented detail about the organization of this compound in protein complexes and subcellular structures. worldscientific.comresearchgate.net
Table 2: Advanced Microscopy in this compound Research
| Technique | Principle | Application for this compound |
|---|---|---|
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction. springernature.comyoutube.com | Precise localization of this compound within cellular compartments and co-localization with other proteins. springernature.comemory.edu |
| STED Microscopy | A super-resolution technique that uses a second laser to de-excite fluorophores at the periphery of the focal spot, narrowing the point-spread function. nih.gov | Nanoscale imaging of this compound distribution in dense protein clusters or fine cellular structures. researchgate.net |
| PALM/STORM | Single-molecule localization microscopy techniques that rely on the sequential activation and localization of individual fluorescent molecules. | High-precision mapping of this compound molecules and analysis of their spatial organization. |
| Electron Microscopy | Uses a beam of electrons to create an image, offering extremely high resolution. | Ultrastructural localization of this compound within cellular organelles and macromolecular complexes. nih.gov |
Emerging Research Frontiers and Translational Implications in C Protein Alpha Antigen Research
Unexplored Structural-Functional Relationships of C Protein Alpha Antigen Variants
The this compound of Group B Streptococcus (GBS) is a key surface protein characterized by a structure that includes an N-terminal region, a C-terminal region, and a series of tandem repeats. nih.gov Emerging research is focused on dissecting the precise contributions of these structural domains to the protein's function, particularly in the context of host-pathogen interactions and immune evasion.
Detailed Characterization of Repeat Region Contributions to Function
The tandem repeat region of the this compound is a primary focus of investigation due to its variability among clinical GBS isolates and its influence on the protein's immunogenicity. nih.gov Studies have revealed an inverse relationship between the number of tandem repeats and the ability of the protein to elicit a protective immune response. nih.govnih.gov This suggests that the repeat regions may play a role in immune evasion.
Research has shown that both the N-terminal and the repeat regions of the alpha C protein contain protective and opsonic epitopes. nih.gov However, the presence of multiple repeats appears to diminish the antibody response to the entire protein, with a more pronounced effect on the antibody titers against the N-terminal region. nih.gov This finding suggests a mechanism by which the repeat elements may shield or otherwise modulate the immunogenicity of other domains.
Furthermore, the number of repeats influences the antigenicity of the protein by creating conformational epitopes. Antibodies raised against variants with a higher number of repeats (e.g., 9 or 16 repeats) exhibit a strong preference for conformational epitopes present in these longer forms and show significantly reduced binding affinity for variants with fewer repeats (e.g., 1 or 2). nih.govasm.org Conversely, antibodies generated against variants with one or two repeats recognize an epitope present on individual repeats and bind equally well to variants with high or low numbers of repeats. nih.govasm.org This suggests that the repetitive nature of this domain gives rise to unique three-dimensional structures that are critical for antibody recognition. The loss of these repeating units, and therefore the associated conformational epitopes, could be a strategy for the bacteria to evade the host's antibody response. nih.govasm.org
| Number of Repeats | Relative Immunogenicity (Antibody Titer to N-terminus) | Protective Efficacy in Neonatal Mouse Model (% of pups protected) |
|---|---|---|
| 1 | High | 65% |
| 9 | Low | 11% |
High-Resolution Mapping of Receptor Binding Sites on this compound
While it is established that the this compound is involved in the interaction with host cells, the precise molecular details of these interactions are still being elucidated. High-resolution mapping of receptor binding sites on the antigen is a critical frontier in understanding its function. Although specific host cell receptors for the this compound are not fully characterized in the provided search results, the general principles of receptor-ligand interactions in similar bacterial surface proteins suggest that specific domains or motifs within the alpha C protein are responsible for binding to host cell components.
The alpha-like proteins of Streptococcus agalactiae are known to be immunologically complex, harboring multiple distinct antigenic determinants. nih.gov This complexity suggests that different regions of the protein could be involved in binding to various host molecules, including potential receptors. Identifying these binding sites is crucial for understanding the pathogenesis of GBS infections and for designing targeted therapies. Techniques such as X-ray crystallography, cryo-electron microscopy, and peptide mapping are instrumental in defining the precise amino acid residues that constitute these binding interfaces.
Novel Methodological Applications for Deeper Understanding of this compound Biology
Advancements in computational and high-throughput biological techniques are poised to revolutionize the study of the this compound, offering unprecedented insights into its structure, function, and interactions with the host.
Integration of Computational Biology and Artificial Intelligence in this compound Research
Bioinformatics tools can be employed for a comprehensive analysis of the molecular dynamics and interaction properties of the this compound. nih.govnih.gov These computational approaches can predict protein-protein and residue-residue interactions, analyze hydrophobic segment distribution, and identify stabilization centers within the protein structure. nih.govnih.gov Such analyses can help in designing stable forms of this compound variants for functional studies and can facilitate the in silico design of molecules that could therapeutically target this protein. nih.govnih.gov
| Technique | Application | Potential Insights |
|---|---|---|
| AlphaFold | Predicting 3D structures of this compound variants | Understanding the impact of repeat number on protein folding and epitope presentation |
| Molecular Dynamics Simulations | Analyzing the dynamic behavior of the this compound | Revealing conformational changes and flexibility of the repeat regions |
| Protein-Protein Docking | Predicting interactions with host cell receptors | Identifying potential binding sites and interacting partners |
Single-Cell Omics Approaches to this compound-Host Interactions
Single-cell transcriptomics (scRNA-seq) and other single-cell omics technologies provide a powerful lens to examine the heterogeneous responses of host cells to bacterial pathogens at an individual cell level. psu.edunih.gov These approaches can be applied to dissect the intricate interactions between the this compound and various host immune cells. By analyzing the transcriptional profiles of individual host cells exposed to different variants of the this compound, researchers can identify specific cellular pathways and gene networks that are activated or suppressed.
This level of detail can reveal how the this compound modulates host cell functions, such as cytokine production, antigen presentation, and phagocytosis, and how this is influenced by the number of repeats in the protein. Single-cell analysis can help to define the molecular roadmap of the immune response to this important virulence factor, potentially identifying novel targets for therapeutic intervention. elsevierpure.com
Implications for Vaccine Antigen Design Based on this compound
The this compound is a promising candidate for inclusion in a GBS vaccine due to its surface localization and its ability to elicit protective immunity. pnas.org However, the variability in the number of tandem repeats and its impact on immunogenicity present significant challenges for vaccine design.
Structure-based vaccine design is an emerging strategy that leverages detailed structural information of an antigen to create immunogens that can elicit a potent and protective immune response. nih.govnih.govcreative-biolabs.com This approach is particularly relevant for the this compound, where the conformation of the protein, influenced by the number of repeats, is critical for the presentation of protective epitopes. nih.govasm.org
The finding that a lower number of repeats in the this compound is associated with higher protective efficacy has profound implications for vaccine design. nih.govnih.gov A vaccine candidate based on a variant with a minimal number of repeats, or one that focuses on the N-terminal region, may be more effective at inducing a protective antibody response. nih.gov By understanding the atomic-level details of the this compound's structure and its interaction with the immune system, it is possible to engineer a vaccine antigen that presents the most effective protective epitopes while minimizing any potential for immune evasion conferred by the repeat regions. nih.govnih.gov The goal of such a rationally designed vaccine would be to focus the immune response on conserved, protective regions of the protein, thereby providing broad protection against a wide range of GBS strains. frontiersin.orgpnas.org
Optimization of this compound Variants for Enhanced Immunogenicity
To improve the protective efficacy of vaccines, researchers are actively engineering variants of the this compound to enhance their ability to stimulate a robust immune response. A key strategy involves modifying the protein's structure to optimize the presentation of critical epitopes to the immune system.
One approach has been to create fusion proteins that combine immunogenic domains from different GBS surface proteins. The GBS-NN vaccine, for instance, was engineered by fusing the N-terminal domains of the GBS Alpha C and Rib proteins nih.govresearchgate.net. This recombinant subunit vaccine has been shown to be safe and immunogenic in clinical studies, eliciting antibodies that bind to both Alpha C and Rib proteins on clinical GBS isolates nih.govresearchgate.netfrontiersin.org.
Another optimization strategy involves altering the number of tandem repeat regions within the protein. The native alpha C protein gene contains nine identical tandem repeats nih.gov. Studies comparing a full-length, nine-repeat alpha C protein with a truncated two-repeat variant found that the smaller, two-repeat version was not only immunogenic itself but also effectively enhanced the immunogenicity of a conjugated polysaccharide nih.gov. This suggests that modifying the repeat structure can significantly impact the antigen's immunogenic profile.
Further refinements in immunogenicity can be achieved by modulating epitope processing. Research has shown that the efficiency with which an epitope is processed and presented by antigen-presenting cells can be altered by changing the amino acids flanking the epitope nih.gov. Such findings indicate that multi-epitope vaccines incorporating this compound can be engineered to boost the cytotoxic T lymphocyte (CTL) response by optimizing processing efficiency nih.gov. Rational amino acid substitution is another advanced method used to enhance mRNA-based antigen expression, potentially leading to stronger protective titers for vaccine candidates oup.com.
| Strategy | Example/Method | Outcome |
| Fusion Protein Construction | GBS-NN vaccine (fusion of N-terminal domains of Alpha C and Rib proteins) | Elicits antibodies binding to both Alpha C and Rib; shown to be safe and immunogenic nih.govresearchgate.net. |
| Modification of Repeat Domains | Comparison of 9-repeat vs. 2-repeat alpha C protein variants | The 2-repeat variant was immunogenic and enhanced the immunogenicity of a conjugated polysaccharide nih.gov. |
| Epitope Processing Optimization | Insertion of specific single amino acids flanking an epitope | Can modulate processing efficiency and enhance CTL immunogenicity for multi-epitope vaccines nih.gov. |
| Rational Amino Acid Substitution | Minor mutations at specific sites (LEDipep optimization) | Can lead to enhanced mRNA expression and stronger humoral immune responses oup.com. |
This compound as a Carrier Protein for Polysaccharide Conjugate Vaccines
Polysaccharide capsules are a key virulence factor for many bacteria, but these sugars are often poorly immunogenic, especially in infants nih.govcreative-biolabs.com. Conjugate vaccines overcome this limitation by covalently linking the polysaccharide to a protein carrier, which converts the immune response from a T-cell-independent to a more robust and long-lasting T-cell-dependent response tandfonline.comyale.edumdpi.comnih.gov.
The this compound has emerged as a promising carrier protein for GBS capsular polysaccharide (CPS) conjugate vaccines. Its advantages include its prevalence in a high percentage of non-type III GBS isolates, making it a clinically relevant antigen in its own right nih.gov. Using the alpha C protein as a carrier could create a dual-function vaccine that elicits protective antibodies against both the polysaccharide and the protein, potentially offering broader protection against GBS infections nih.govnih.gov.
Studies have demonstrated the feasibility of this approach. In one study, GBS type III CPS was successfully conjugated to both a full-length (nine-repeat) and a truncated (two-repeat) alpha C protein nih.gov. The resulting conjugate vaccine with the two-repeat alpha C protein was immunogenic and elicited antibodies against both the CPS and the protein carrier. The protection levels were comparable to those achieved with a conventional tetanus toxoid (TT) carrier, establishing the alpha C protein as a valuable alternative carrier for GBS conjugate vaccines nih.gov.
Table 2: Comparison of Carrier Proteins in GBS Conjugate Vaccine Research
| Carrier Protein | Polysaccharide Antigen | Key Finding | Reference |
|---|---|---|---|
| Two-repeat alpha C protein | GBS Type III CPS | The conjugate vaccine was immunogenic for both components and provided significant protection in preclinical models. | nih.gov |
| Nine-repeat alpha C protein | GBS Type III CPS | Elicited moderate to low antibody titers compared to the two-repeat version. | nih.gov |
Design of Multicomponent Vaccines Incorporating this compound Epitopes
To address the antigenic diversity of pathogens, researchers are designing multicomponent vaccines that incorporate multiple protective epitopes into a single formulation. This approach aims to induce a broad immune response capable of targeting various strains or serotypes esrf.fr. The this compound is a key component in such designs for GBS.
The GBS-NN vaccine is a prime example, functioning as a multicomponent vaccine by fusing domains of the Alpha C and Rib proteins nih.govresearchgate.net. This design ensures that the immune response targets epitopes from two important and abundant surface proteins.
The design of these "multi-epitope" or "chimeric" vaccines is heavily reliant on immunoinformatics. This process involves:
Epitope Prediction : Identifying the most antigenic and conserved cytotoxic T lymphocyte (CTL), helper T lymphocyte (HTL), and B-cell epitopes from the protein sequence nih.govnih.govhealthdisgroup.us.
Vaccine Construction : Splicing the selected epitopes together using specific linkers (e.g., GPGPG, AAY, KK) to ensure proper separation and presentation nih.govnih.govnih.gov.
In Silico Analysis : Computationally modeling the final protein to confirm its stability, antigenicity, and non-allergenic properties nih.govnih.gov.
This methodical approach allows for the rational design of sophisticated vaccine candidates that incorporate key epitopes from the this compound alongside other protective antigens, paving the way for a universal GBS vaccine.
Potential for this compound as a Target for Advanced Biologics Development
Beyond its role in vaccines, the this compound's position on the bacterial surface and its importance in pathogenesis make it an attractive target for the development of advanced biologics, such as monoclonal antibodies and engineered therapeutic peptides nih.gov.
Development of Monoclonal Antibodies Targeting Key this compound Epitopes
Monoclonal antibodies (mAbs) offer a highly specific therapeutic approach. Developing mAbs that target key functional epitopes on the this compound could provide a powerful tool for passive immunotherapy against GBS infections. The identification of specific epitopes is crucial for this process nih.gov.
Research has already distinguished between common and specific epitopes within the alpha-like protein family, to which the this compound belongs asm.org. For example, studies have identified a common antigenic site shared between the Cα and Alp1 proteins, suggesting that an antibody targeting this epitope could have broader reactivity asm.org. The development process typically involves immunizing mice with the target antigen (or specific peptides from it), followed by the generation of hybridoma cell lines that produce the desired mAbs nih.govmdpi.com.
Once produced, these antibodies are characterized to map their precise binding sites (epitopes) nih.gov. This information is critical for understanding their mechanism of action and for selecting candidates that can effectively neutralize the pathogen. The development of mAbs against conserved epitopes on the this compound holds promise for creating therapies that are effective across a wide range of GBS strains mdpi.com.
Engineering of this compound-Derived Peptides for Therapeutic Interference
Another advanced therapeutic strategy involves using engineered peptides derived from the this compound itself. These peptides can be designed to interfere with the protein's function, potentially disrupting key processes like adhesion to host tissues or evasion of the immune system.
A significant challenge for peptide-based therapeutics is their rapid degradation by proteases in the body biorxiv.org. To overcome this, peptides can be engineered for enhanced stability. Strategies include:
Lipid Conjugation : Attaching a lipid moiety to the peptide can improve its pharmacokinetic properties and reduce protease sensitivity biorxiv.org.
Backbone Modification : Replacing standard α-amino acids with β-amino acids can create α/β-peptides that retain their structure and function but are poor substrates for proteases biorxiv.org.
By identifying functional domains within the this compound and synthesizing stabilized peptides that mimic these regions, it may be possible to create novel therapeutics that block GBS pathogenesis. Phage display technology can be used to identify peptides with high affinity for specific targets, which can then be synthesized and optimized for therapeutic use nih.gov.
Integration of this compound Research with Systems Biology and Computational Modeling Approaches
Modern vaccine and drug development is increasingly reliant on the integration of high-throughput data with computational and systems biology approaches pitt.edu. This is particularly true for research on the this compound, where these tools are accelerating progress from antigen discovery to rational immunogen design healthdisgroup.us.
Computational vaccinology employs a suite of in-silico tools to design and pre-validate vaccine candidates before they are tested in the lab healthdisgroup.us. For a protein like the this compound, this process includes:
Epitope Mapping : Using algorithms to predict B-cell and T-cell epitopes from the protein's primary sequence healthdisgroup.us.
3D Structure Modeling : Predicting the three-dimensional structure of the antigen to understand how epitopes are presented nih.goveinsteinmed.edu.
Molecular Docking : Simulating the interaction between the antigen's epitopes and immune receptors, such as Major Histocompatibility Complex (MHC) molecules and Toll-like receptors (TLRs), to predict binding affinity and immune activation nih.govnih.gov.
Immune Simulation : Using computational models to simulate the immune response to a vaccine candidate, predicting outcomes like antibody production and T-cell activation nih.govyoutube.com.
Table 3: Computational Tools in this compound Research
| Tool/Approach | Application | Purpose |
|---|---|---|
| Epitope Prediction Servers (e.g., IEDB, ABCPred) | Identification of potential B-cell and T-cell epitopes. | To select the most immunogenic regions of the protein for vaccine design healthdisgroup.us. |
| 3D Modeling Software (e.g., 3Dpro Scratch tool) | Generation of the tertiary structure of a multi-epitope vaccine construct. | To ensure the designed protein has a stable and viable structure nih.gov. |
| Molecular Docking Programs | Simulation of the binding between the vaccine construct and immune receptors (MHC, TLRs). | To assess the stability and strength of the interaction, predicting immune activation nih.govnih.gov. |
| Immune Simulation Servers (e.g., C-ImmSim) | In-silico simulation of the cellular and humoral immune response to the vaccine. | To predict the immunogenicity and potential efficacy of the vaccine candidate nih.gov. |
| Molecular Dynamics Simulation | Analysis of the stability and movement of the vaccine-receptor complex over time. | To confirm that the docked complex is stable in a biological environment nih.gov. |
Q & A
Basic: What are the critical steps to validate antibody specificity for the alpha chain of C4b-binding protein (C4BPA) in Western blotting?
Methodological Answer:
- Antibody Validation: Use knockout cell lines or siRNA-mediated knockdown to confirm the absence of non-specific bands. Compare results with positive controls (e.g., recombinant C4BPA alpha chain) .
- Cross-Reactivity Checks: Test antibodies against related proteins (e.g., C4b or C3b alpha chains) to ensure specificity. For example, anti-TNF alpha antibodies showed varying specificity depending on epitope recognition .
- Dilution Optimization: Titrate antibody concentrations to minimize background. For instance, PKC alpha antibodies require specific dilutions (1:1,000 for WB) to balance sensitivity and noise .
Basic: How should researchers design an ELISA to quantify the alpha chain of complement regulatory proteins (e.g., C4BPA) in serum samples?
Methodological Answer:
- Standard Curve Preparation: Use purified recombinant C4BPA alpha chain at serial dilutions (e.g., 0–100 ng/mL) to establish a reference range. Ensure linearity (R² > 0.99) .
- Sample Handling: Dilute serum samples 1:10–1:100 to avoid matrix effects. Centrifuge at 10,000×g for 10 min to remove particulates .
- Controls: Include inter-plate controls (e.g., pooled human serum) to monitor assay reproducibility. Spike recovery experiments (80–120%) validate accuracy .
Advanced: How can researchers resolve discrepancies in detection sensitivity between anti-C4BPA alpha chain antibodies across studies?
Methodological Answer:
- Epitope Mapping: Compare antibody target sequences. For example, TNF alpha antibodies targeting different epitopes (ab215188 vs. ab183218) showed divergent sensitivities due to conformational accessibility .
- Method Harmonization: Standardize protocols (e.g., identical blocking buffers, detection substrates). For WB, use PVDF membranes and enhanced chemiluminescence for consistent signal .
- Multiplex Validation: Combine orthogonal methods (e.g., mass spectrometry) to confirm target presence when antibody results conflict. Chromatographic techniques can resolve isoform-specific issues .
Advanced: What strategies are recommended for analyzing post-translational modifications (PTMs) in the alpha chain of C4BPA?
Methodological Answer:
- Enrichment Techniques: Use phospho-specific antibodies or TiO2 chromatography for phosphorylation sites. For ubiquitination, immunoprecipitate with ubiquitin-binding resins .
- Mass Spectrometry: Employ LC-MS/MS with collision-induced dissociation (CID) to identify PTM sites. For example, PKC alpha phosphorylation at Ser497 was validated using tryptic digests and MS .
- Functional Assays: Couple PTM data with activity assays. C4BPA’s regulatory role in complement activation can be tested via cofactor-dependent C3b cleavage assays .
Advanced: How should researchers address molecular weight discrepancies (e.g., predicted vs. observed) in SDS-PAGE for the C4BPA alpha chain?
Methodological Answer:
- Glycosylation Analysis: Treat samples with PNGase F to remove N-linked glycans, which may alter migration. For example, TNF alpha’s observed 27 kDa band vs. 26 kDa prediction was attributed to glycosylation .
- Alternative Ladders: Use prestained protein markers spanning 20–250 kDa to improve resolution. Adjust gel percentages (e.g., 10% for 25–100 kDa targets) .
- Confirmatory Blots: Re-probe membranes with antibodies against tags (e.g., His-tag) to verify target identity .
Basic: What are the best practices for storing and reconstituting antibodies targeting alpha chain antigens?
Methodological Answer:
- Storage Conditions: Aliquot antibodies and store at -20°C in stabilizing buffers (e.g., 50% glycerol). Avoid freeze-thaw cycles, which degrade epitope recognition .
- Reconstitution: Centrifuge lyophilized antibodies at 12,000×g for 30 sec before resuspension. Use carrier proteins (e.g., BSA) to prevent aggregation .
- Activity Checks: Perform periodic validation using positive controls (e.g., known antigen-positive lysates) to monitor lot-to-lot consistency .
Advanced: How can researchers optimize immunofluorescence (IF) protocols for subcellular localization of the C4BPA alpha chain?
Methodological Answer:
- Fixation: Use 4% paraformaldehyde (10 min, RT) for membrane-associated targets. Methanol fixation (-20°C, 5 min) improves epitope accessibility for nuclear antigens .
- Permeabilization: Titrate Triton X-100 (0.1–0.5%) to balance signal intensity and cell integrity. Include serum (5% BSA) to block non-specific binding .
- Multicolor Imaging: Assign secondary antibodies with non-overlapping emission spectra (e.g., Alexa Fluor 488 and 647) and validate using single-stained controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
